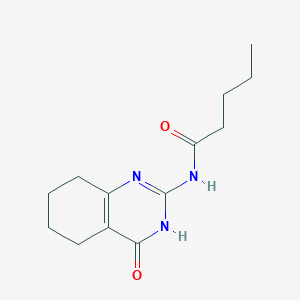

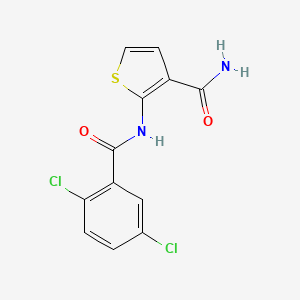

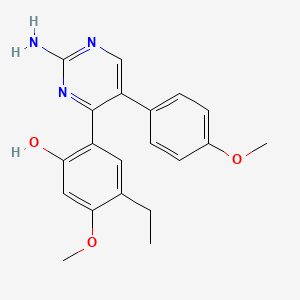

![molecular formula C18H22F2N2O4S2 B2497498 4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide CAS No. 477483-28-6](/img/structure/B2497498.png)

4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including compounds similar to 4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide, often involves the functionalization of benzenesulfonamide moieties with fluorine atoms to enhance selectivity and potency in their biological activities. For instance, Hashimoto et al. (2002) demonstrated the enhancement of cyclooxygenase-2 (COX-2) selectivity through the introduction of fluorine atoms in the benzenesulfonamide scaffold, leading to potent and selective COX-2 inhibitors (Hashimoto et al., 2002).

Molecular Structure Analysis

Investigations into the crystal structures of fluorinated benzenesulfonamides have provided insights into their molecular conformations and intermolecular interactions. Suchetan et al. (2015) explored the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide derivatives, revealing detailed packing patterns and hydrogen bonding interactions that contribute to their stability and reactivity (Suchetan et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamide compounds undergo various chemical reactions, influenced by their sulfonamide and fluorine groups. Yasui et al. (2011) introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a novel electrophilic fluorinating reagent, showcasing the reactivity of fluorinated benzenesulfonamides in synthesizing sterically demanding compounds with improved selectivity (Yasui et al., 2011).

Physical Properties Analysis

The physical properties of benzenesulfonamides, including solubility, melting points, and crystalline forms, are significantly affected by fluorine substitution. Terada et al. (2012) studied the polymorphism of aromatic sulfonamides with fluorine groups, highlighting how fluorination influences the physical characteristics of these compounds, leading to the formation of polymorphs or pseudopolymorphs (Terada et al., 2012).

Wissenschaftliche Forschungsanwendungen

COX-2 Inhibition and Potential Therapeutic Applications

4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide derivatives have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. The introduction of fluorine atoms has been shown to preserve COX-2 potency while notably increasing COX1/COX-2 selectivity. This selectivity is crucial for developing safer anti-inflammatory drugs that do not inhibit COX-1, thus reducing gastrointestinal side effects. One such derivative, identified as a potent and highly selective COX-2 inhibitor, is in phase II clinical trials for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Antitumor Activity and Enzyme Inhibition

Compounds with the 4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide structure have been tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, exhibiting interesting activities that could be pivotal for anti-tumor strategies. Some derivatives have shown strong inhibition of human cytosolic isoforms, highlighting their potential in designing cancer therapeutics (H. Gul et al., 2016).

Polymorphism and Material Science Applications

The effect of fluorine substitution on the polymorphism of aromatic sulfonamides, including compounds similar to 4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide, has been studied. These investigations reveal how fluorine influences the crystal packing and stability of different polymorphic forms. Such research not only provides insights into the material properties of these compounds but also suggests potential applications in designing more stable and effective pharmaceutical formulations (S. Terada et al., 2012).

Anticancer and Enzyme Inhibitory Effects

Another area of interest is the exploration of benzenesulfonamide derivatives for their anticancer properties and inhibition of enzymes like carbonic anhydrase. Studies on these compounds, including those with 4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide, have highlighted their inhibitory effects on various human carbonic anhydrase isoforms, which play significant roles in tumor growth and metastasis. This research supports the potential use of these compounds in cancer therapy, especially in targeting tumor-specific carbonic anhydrase isoforms for therapeutic benefits (C. Lomelino et al., 2016).

Eigenschaften

IUPAC Name |

4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N2O4S2/c19-15-5-9-17(10-6-15)27(23,24)21-13-3-1-2-4-14-22-28(25,26)18-11-7-16(20)8-12-18/h5-12,21-22H,1-4,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCCPUNISCXXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

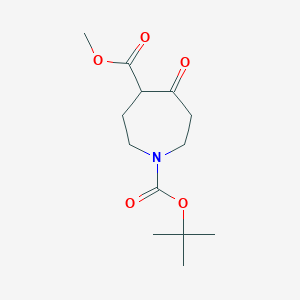

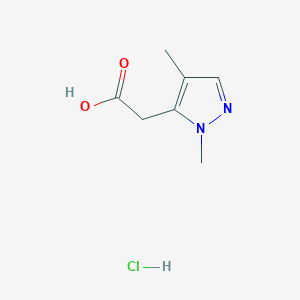

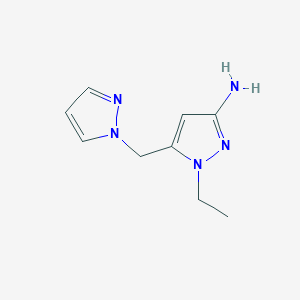

![N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2497417.png)

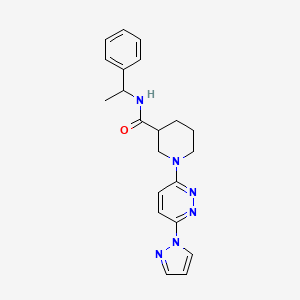

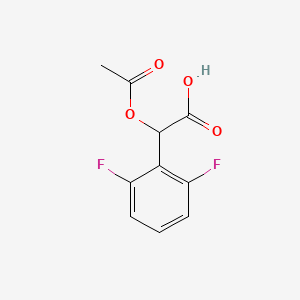

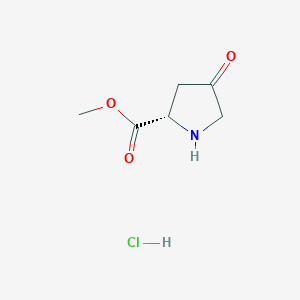

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2497422.png)

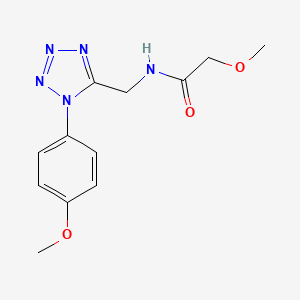

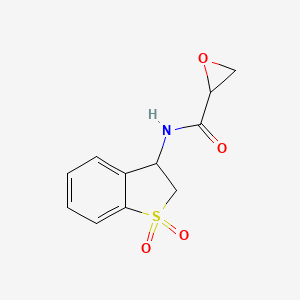

![8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2497428.png)